
Acide 3-méthyl-1H-indazole-6-carboxylique
Vue d'ensemble
Description
3-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound containing nitrogen and a methyl group . It is used as an intermediate in the synthesis of other compounds . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of 3-methyl-1H-indazole-6-carboxylic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole-6-carboxylic acid is an off-white solid . Its molecular weight is 176.17 .Applications De Recherche Scientifique
Synthèse organique
Acide 3-méthyl-1H-indazole-6-carboxylique : est un précieux élément de construction en synthèse organique. Son noyau indazole est un motif répandu dans de nombreux composés biologiquement actifs, et la fonctionnalité acide carboxylique permet une dérivatisation ultérieure. Les chercheurs utilisent ce composé pour synthétiser diverses structures hétérocycliques qui servent d'intermédiaires clés dans le développement de produits pharmaceutiques et agrochimiques .
Recherche pharmaceutique
Dans l'industrie pharmaceutique, l'This compound est utilisé pour créer de nouveaux agents thérapeutiques. Sa similitude structurale avec les molécules naturelles en fait un candidat de choix pour la conception de médicaments ayant une activité potentielle contre une variété de maladies, notamment le cancer, l'inflammation et les troubles neurologiques .
Développement agrochimique
Le système cyclique indazole présent dans l'This compound est également important dans le développement de nouveaux agrochimiques. Il peut être incorporé dans des composés qui présentent des propriétés herbicides, fongicides ou insecticides, contribuant à la protection des cultures et à l'amélioration de la productivité agricole .
Science des matériaux
La polyvalence de ce composé s'étend à la science des matériaux, où il peut être utilisé pour synthétiser des semi-conducteurs organiques, des colorants et des pigments. Ces matériaux ont des applications dans l'électronique, telles que la production de diodes électroluminescentes organiques (OLED) et la création de colorants pour diverses utilisations industrielles .
Chimie analytique
En chimie analytique, les dérivés de l'This compound peuvent être utilisés comme réactifs ou étalons dans les méthodes chromatographiques et la spectrométrie de masse. Ceci aide à la détection et à la quantification d'échantillons biologiques complexes ou de polluants environnementaux .
Enseignement de la chimie
En raison de sa réactivité et de la présence de cycles aromatiques et hétéroaromatiques, l'This compound sert d'excellent outil pédagogique en enseignement de la chimie. Il est utilisé pour démontrer diverses réactions organiques et stratégies de synthèse dans les laboratoires universitaires .
Études biochimiques
Le noyau indazole est une caractéristique commune des molécules bioactives, ce qui fait de l'This compound un sujet d'intérêt dans les études biochimiques. Il peut être utilisé pour explorer les interactions enzyme-substrat, la liaison des récepteurs et les mécanismes d'action des médicaments contenant de l'indazole .
Science de l'environnement
Enfin, en science de l'environnement, les chercheurs peuvent utiliser l'This compound pour étudier la dégradation des dérivés de l'indazole dans l'environnement. Comprendre le devenir environnemental de ces composés est essentiel pour évaluer leur impact et garantir la sécurité écologique .
Safety and Hazards
Mécanisme D'action
Target of Action
Indazole derivatives, which include 3-methyl-1h-indazole-6-carboxylic acid, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in various cellular processes, including cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of kinases, which can disrupt the normal functioning of cells and potentially lead to cell death .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
It is known that indazole derivatives can exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . Therefore, it can be inferred that 3-methyl-1H-indazole-6-carboxylic acid may have similar effects.
Analyse Biochimique
Biochemical Properties
3-Methyl-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-methyl-1H-indazole-6-carboxylic acid, have been shown to inhibit tyrosine kinase enzymes . These enzymes are crucial for the phosphorylation of proteins, which is a key step in many signaling pathways. The inhibition of tyrosine kinase can lead to the modulation of various cellular processes, including cell growth and differentiation.
Cellular Effects
The effects of 3-methyl-1H-indazole-6-carboxylic acid on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been observed to exhibit antiproliferative activity against various cancer cell lines . Specifically, 3-methyl-1H-indazole-6-carboxylic acid can inhibit the growth of neoplastic cells by causing a block in the G0–G1 phase of the cell cycle . This effect is mediated through the modulation of signaling pathways that control cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, 3-methyl-1H-indazole-6-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indazole derivatives can form tight π–π stacking, hydrogen bonds, and hydrophobic interactions with target proteins . These interactions can inhibit the activity of enzymes such as tyrosine kinase, thereby modulating downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-methyl-1H-indazole-6-carboxylic acid over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been shown to maintain its stability under various conditions Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3-methyl-1H-indazole-6-carboxylic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse outcomes.
Metabolic Pathways
3-Methyl-1H-indazole-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indazole derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . This metabolic process can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 3-methyl-1H-indazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within target tissues.
Subcellular Localization
The subcellular localization of 3-methyl-1H-indazole-6-carboxylic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways.
Propriétés
IUPAC Name |
3-methyl-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKVWJWZDGWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625352 | |
| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201286-96-6 | |
| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



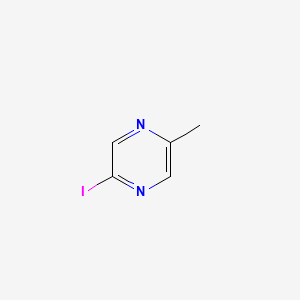
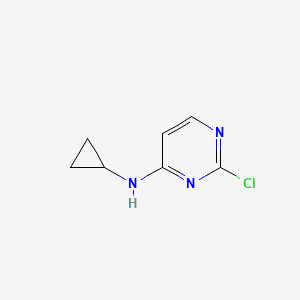
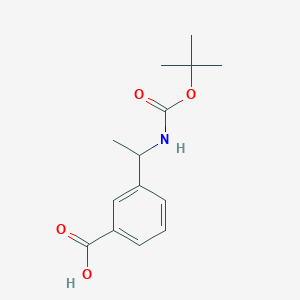


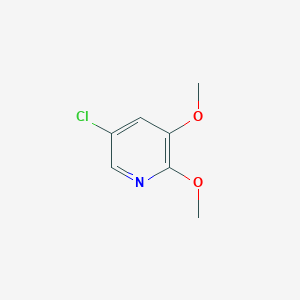
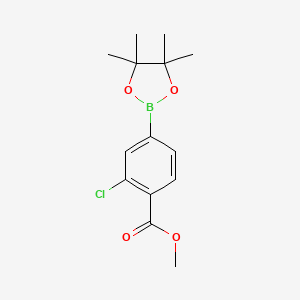

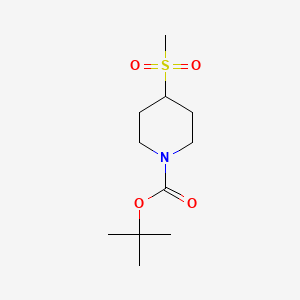

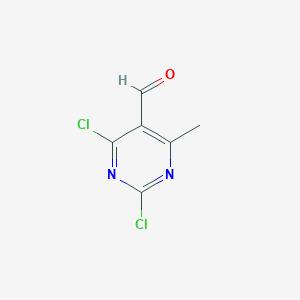
![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)
